molecular formula C16H14O5 B191039 Dihydrowogonin CAS No. 4431-41-8

Dihydrowogonin

Cat. No. B191039
CAS RN: 4431-41-8
M. Wt: 286.28 g/mol
InChI Key: FKAOWOSRYSMEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrowogonin, also known as 5,7-dihydroxy-8-methoxyflavone, is a naturally occurring flavone compound found in the roots of the Scutellaria baicalensis plant. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

  • Neuroprotective Effects : Dihydrowogonin has demonstrated potential neuroprotective properties. A study found that norwogonin, a related compound, showed significant antioxidant activity and protected against oxidative stress in neural cells (Jing et al., 2021).

  • Anti-inflammatory Properties : The flavonoid wogonin, closely related to dihydrowogonin, has been observed to inhibit inflammatory activation in brain microglia, suggesting its potential in treating neurodegenerative diseases by inhibiting inflammatory responses (Lee et al., 2003).

  • Cancer Research : Studies indicate that dihydrowogonin and its derivatives may have anticancer properties. Methylwogonin, a derivative, showed significant anticancer effects in human malignant melanoma cells, indicating its potential as a therapeutic agent (Chen et al., 2018).

  • Cardiovascular Health : Dihydrogoniothalamin, a compound structurally similar to dihydrowogonin, was found to act as a vasodilator drug, suggesting its potential application in cardiovascular health (Rezende et al., 2015).

  • Skin Inflammation : In animal models of skin inflammation, wogonin, similar to dihydrowogonin, showed a capability to down-regulate proinflammatory gene expression, indicating its potential as an anti-inflammatory agent for skin conditions (Lim et al., 2004).

  • Metabolic Diseases : Dihydromyricetin, another structurally similar compound, has been reviewed for its role in treating metabolic diseases, suggesting the potential of dihydrowogonin in this area as well (Tong et al., 2019).

properties

IUPAC Name

5,7-dihydroxy-8-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-7,13,17,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAOWOSRYSMEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrowogonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrowogonin

CAS RN

4431-41-8
Record name Dihydrowogonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 °C
Record name Dihydrowogonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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